N-[(2,4-DIMETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)CYCLOHEXANECARBOXAMIDE
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Description
N-[(2,4-DIMETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)CYCLOHEXANECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a sulfonyl group, a dibenzofuran moiety, and a cyclohexanecarboxamide group. Its molecular formula is C27H25NO4S, and it has an average mass of 459.557 Da .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the cyclohexanecarboxamide moiety can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like
Properties
Molecular Formula |
C27H31NO4S |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C27H31NO4S/c1-18-12-15-26(19(2)16-18)33(30,31)28(27(29)20-8-4-3-5-9-20)21-13-14-25-23(17-21)22-10-6-7-11-24(22)32-25/h12-17,20H,3-11H2,1-2H3 |
InChI Key |
GMXYPKAAFMGUNH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5CCCCC5)C |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5CCCCC5)C |
Origin of Product |
United States |
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